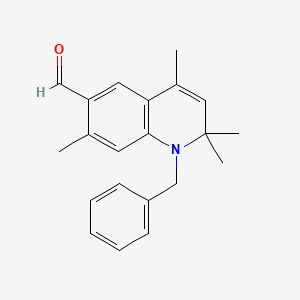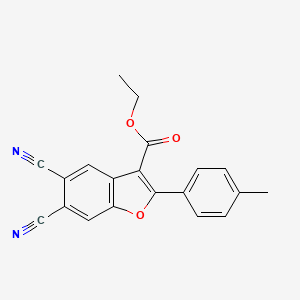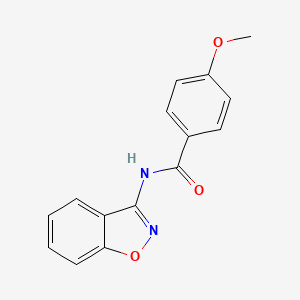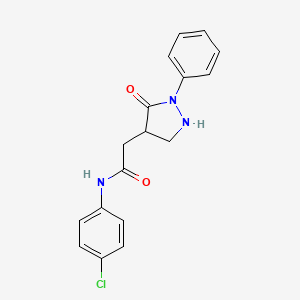![molecular formula C19H20N4O2 B11043013 4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043013.png)
4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structure of this compound, which includes both pyrazole and quinoline moieties, contributes to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
反応の種類
4-アミノ-7-(3-メトキシフェニル)-1,3-ジメチル-1H,5H,6H,7H,8H-ピラゾロ[3,4-B]キノリン-5-オンは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化して、キノリンN-オキシドを生成できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、還元された誘導体を得ることができます。
置換: 4位のアミノ基は、ハロゲン化アルキルまたはアシルクロリドなどの求電子剤との求核置換反応を起こして、置換された誘導体を生成できます。
一般的な試薬および条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 炭酸カリウムなどの塩基の存在下でのハロゲン化アルキル。
主な生成物
酸化: キノリンN-オキシド。
還元: 還元されたキノリン誘導体。
置換: 様々な官能基を持つ置換されたキノリン誘導体。
4. 科学研究の応用
4-アミノ-7-(3-メトキシフェニル)-1,3-ジメチル-1H,5H,6H,7H,8H-ピラゾロ[3,4-B]キノリン-5-オンは、いくつかの科学研究の応用があります。
医薬品化学: この化合物は、癌細胞の増殖に関与する特定の酵素を阻害する能力のために、抗癌剤としての可能性が調査されています。
薬理学: これは、抗炎症剤および鎮痛剤としての可能性について研究されています。
材料科学: この化合物のユニークな電子特性により、有機発光ダイオード(OLED)やその他の電子デバイスにおける使用が検討されています。
生物学: これは、様々な細菌株および真菌株に対する抗菌活性について調査されています。
科学的研究の応用
4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is studied for its potential as an anti-inflammatory and analgesic agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biology: It is explored for its antimicrobial activity against various bacterial and fungal strains.
作用機序
4-アミノ-7-(3-メトキシフェニル)-1,3-ジメチル-1H,5H,6H,7H,8H-ピラゾロ[3,4-B]キノリン-5-オンの作用機序は、特定の分子標的および経路との相互作用を伴います。
酵素阻害: この化合物は、細胞シグナル伝達および癌細胞の増殖において重要な役割を果たすチロシンキナーゼなどの酵素を阻害します。
受容体結合: これは、細胞表面の特定の受容体に結合して、炎症や痛みに関与するシグナル伝達経路を調節します。
DNAインターカレーション: この化合物は、DNAにインターカレーションして、複製プロセスを阻害し、癌細胞で細胞死を引き起こす可能性があります。
6. 類似の化合物との比較
類似の化合物
キノリン: 様々な薬物で足場として使用される、より単純な構造を持つ親化合物です。
ピラゾール: 抗炎症作用および鎮痛作用が知られている別の親化合物です。
4-ヒドロキシ-2-キノロン: 薬物研究開発で使用される、同様の生物活性を持つ化合物です。
独自性
4-アミノ-7-(3-メトキシフェニル)-1,3-ジメチル-1H,5H,6H,7H,8H-ピラゾロ[3,4-B]キノリン-5-オンは、その多様な化学反応性と幅広い生物活性に貢献する、ピラゾールとキノリンの両方の部分を持つことでユニークです。この二重機能は、様々な科学研究の応用にとって汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a simpler structure, used as a scaffold in various drugs.
Pyrazole: Another parent compound, known for its anti-inflammatory and analgesic properties.
4-Hydroxy-2-quinolones: Compounds with similar biological activities, used in drug research and development.
Uniqueness
4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its combined pyrazole and quinoline moieties, which contribute to its diverse chemical reactivity and broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific research applications.
特性
分子式 |
C19H20N4O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
4-amino-7-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C19H20N4O2/c1-10-16-18(20)17-14(21-19(16)23(2)22-10)8-12(9-15(17)24)11-5-4-6-13(7-11)25-3/h4-7,12H,8-9H2,1-3H3,(H2,20,21) |
InChIキー |
VWPDIXZEPROFDH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC(=CC=C4)OC)C(=C12)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methyl-5-(4-methylphenoxy)-1-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11042957.png)
![ethyl {5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B11042958.png)
![(2E)-N-cyclohexyl-2-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-phenylprop-2-enamide](/img/structure/B11042959.png)
![2-[5-(4-Bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11042964.png)

![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11042971.png)
![2-(2-fluorophenoxy)-N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11042981.png)
![ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate](/img/structure/B11042996.png)
![6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042998.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11043004.png)
![15-(Morpholin-4-yl)-14-azatetracyclo[7.6.1.0(2,7).0(13,16)]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one](/img/structure/B11043008.png)
